molecular formula C7H7NO B123844 Benzamide-15N CAS No. 31656-62-9

Benzamide-15N

Cat. No. B123844
CAS RN: 31656-62-9
M. Wt: 122.13 g/mol
InChI Key: KXDAEFPNCMNJSK-VJJZLTLGSA-N
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Description

Benzamide-15N is a nitrogen-15 labeled aromatic amide that is often used as a synthetic intermediate .


Synthesis Analysis

Benzamides, including Benzamide-15N, can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of Benzamide-15N is represented by the formula C6H5CO*NH2 . It is an aromatic amide, and its structure can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamide-15N participates in various chemical reactions. For example, it has been found that N–H⋯O hydrogen bonds around the benzamide molecule in crystalline lattice have significant influences on the 15N chemical shielding tensors .


Physical And Chemical Properties Analysis

Benzamide-15N has a molecular weight of 122.13 . It is a nitrogen-15 labeled aromatic amide . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Scientific Research Applications

Synthetic Intermediate for Pharmaceutical Compounds

Benzamide-15N serves as a synthetic intermediate in the production of various pharmaceutical compounds. Its isotopic labeling with nitrogen-15 allows for the tracing of the amide group in metabolic and pharmacokinetic studies . This is particularly useful in drug discovery and development processes where understanding the behavior of drugs within biological systems is crucial.

Antioxidant and Antibacterial Agent

Research indicates that benzamide derivatives can exhibit significant antioxidant and antibacterial activities . Benzamide-15N can be used to synthesize these derivatives, which are then tested for their efficacy in inhibiting the growth of various bacteria, as well as their ability to scavenge free radicals and chelate metals. This application is vital in the development of new antibacterial drugs and antioxidants.

Molecular Docking Studies

Benzamide-15N derivatives are used in molecular docking studies to understand their interaction with biological targets . These studies help in predicting the binding efficiency and orientation of the benzamide derivatives to the active sites of enzymes or receptors, which is a key step in rational drug design.

Structural Studies Using NMR Spectroscopy

Due to its isotopic labeling, Benzamide-15N is ideal for nuclear magnetic resonance (NMR) spectroscopy, which is used to determine the structure of organic compounds. The nitrogen-15 label provides a distinct signal that aids in the elucidation of molecular structure and dynamics .

Safety And Hazards

Benzamide-15N is classified as harmful if swallowed and is suspected of causing genetic defects . It is recommended to use personal protective equipment as required and to avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for Benzamide-15N are not mentioned in the sources, benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Therefore, future research could potentially explore new applications and synthesis methods for Benzamide-15N.

properties

IUPAC Name

(15N)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDAEFPNCMNJSK-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479998
Record name Benzamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide-15N

CAS RN

31656-62-9
Record name Benzamide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31656-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be derived from 15N NMR regarding the electronic effects of substituents in benzamide derivatives?

A1: Heteronuclear NMR studies, particularly 13C, 15N, and 17O cross-correlations, provide valuable insights into the electronic influence of substituents on the benzamide structure. Research has shown a strong correlation between 15N chemical shifts and substituent constants (σx) in 4-substituted benzamide derivatives []. This suggests that the 15N NMR chemical shift is sensitive to the electronic effects of substituents, making it a useful tool for probing structure-activity relationships. Conversely, 13C chemical shifts, specifically for the carbonyl carbon, did not correlate well with σx values []. This difference in behavior between 13C and 15N shifts suggests a distinct influence of substituents on the electronic environment of the carbonyl carbon compared to the amide nitrogen in the excited state.

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